molecular formula C17H17F7N2O4 B13811328 L-Phenylalanine, N-[N-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-L-alanyl]-, methyl ester CAS No. 55401-56-4

L-Phenylalanine, N-[N-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-L-alanyl]-, methyl ester

Cat. No.: B13811328
CAS No.: 55401-56-4
M. Wt: 446.32 g/mol
InChI Key: ZWGDUVWUVVILGY-ONGXEEELSA-N
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Description

L-Phenylalanine, N-[N-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-L-alanyl]-, methyl ester is a derivative of L-phenylalanine, an essential aromatic amino acid.

Preparation Methods

The synthesis of L-Phenylalanine, N-[N-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-L-alanyl]-, methyl ester typically involves the esterification of L-phenylalanine followed by the introduction of the heptafluoro-1-oxobutyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale peptide synthesis techniques, utilizing automated synthesizers and stringent purification processes .

Chemical Reactions Analysis

L-Phenylalanine, N-[N-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-L-alanyl]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.

Scientific Research Applications

L-Phenylalanine, N-[N-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-L-alanyl]-, methyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of L-Phenylalanine, N-[N-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-L-alanyl]-, methyl ester involves its interaction with specific molecular targets and pathways. As a derivative of L-phenylalanine, it can be incorporated into proteins and peptides, influencing their structure and function. The heptafluoro-1-oxobutyl group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .

Comparison with Similar Compounds

L-Phenylalanine, N-[N-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-L-alanyl]-, methyl ester can be compared with other phenylalanine derivatives such as:

Properties

CAS No.

55401-56-4

Molecular Formula

C17H17F7N2O4

Molecular Weight

446.32 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)propanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C17H17F7N2O4/c1-9(25-14(29)15(18,19)16(20,21)17(22,23)24)12(27)26-11(13(28)30-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,25,29)(H,26,27)/t9-,11-/m0/s1

InChI Key

ZWGDUVWUVVILGY-ONGXEEELSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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